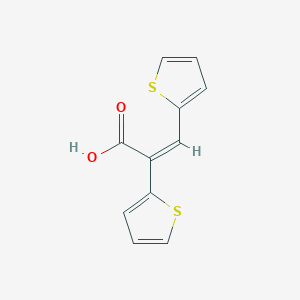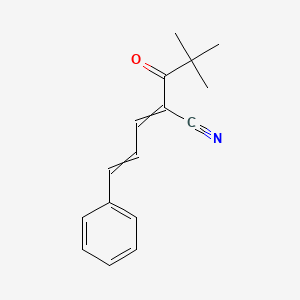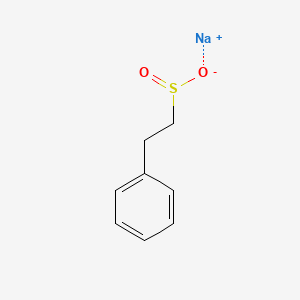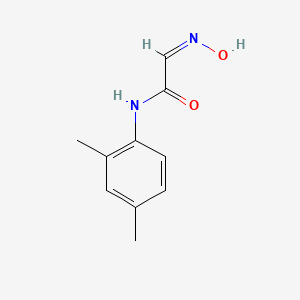![molecular formula C13H13N3O2S B11726440 [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea typically involves the reaction of 5-(4-methoxyphenyl)furan-2-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an enzyme inhibitor and in drug design.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
作用機序
The mechanism of action of [(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis.
類似化合物との比較
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea can be compared with other similar compounds such as:
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: This compound has a similar structure but contains an imidazolidine-2,4-dione moiety instead of a thiourea group.
[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]benzenesulfonamide: This compound contains a benzenesulfonamide group instead of a thiourea moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC名 |
[(Z)-[5-(4-methoxyphenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-17-10-4-2-9(3-5-10)12-7-6-11(18-12)8-15-16-13(14)19/h2-8H,1H3,(H3,14,16,19)/b15-8- |
InChIキー |
FPXKMPXWEPHWGF-NVNXTCNLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=S)N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)

![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)




![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)

![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)

